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Compound of Interest

Compound Name: 4-Methyl-3-phenylpent-3-en-2-one

CAS No.: 53546-26-2

Cat. No.: B1621085 Get Quote

Target Molecule: 4-Methyl-3-phenylpent-3-en-2-one
CAS: 53546-26-2 Molecular Formula:ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

Molecular Weight: 174.24 g/mol

Introduction & Structural Challenges
The target molecule is an

-unsaturated ketone (enone) featuring a tetrasubstituted alkene. Unlike simple enones, this
molecule lacks vinylic protons, removing the utility of

coupling constants for assigning the double bond configuration. Furthermore, the presence of a
bulky phenyl group at the

-position (C3) and a dimethyl group at the

-position (C4) induces significant steric strain, likely forcing the phenyl ring out of planarity with
the enone system.

Key Analytical Challenges:

Methyl Ambiguity: The molecule contains three methyl groups (one acetyl, two vinylic)

appearing as singlets in a narrow chemical shift range (1.8 – 2.3 ppm).
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Quaternary Carbon Assignment: The backbone contains three contiguous quaternary

carbons (C2, C3, C4), which are invisible in DEPT/ATP experiments and require HMBC for

connectivity.

Conformational Anisotropy: The orientation of the phenyl ring creates a shielding cone that

dramatically affects the chemical shifts of the adjacent methyl groups.

Experimental Protocol
2.1 Sample Preparation

Solvent: Deuterated Chloroform (

) is the standard solvent. However, if methyl signal overlap occurs (common in this scaffold),
Benzene-

(

) is recommended to induce an aromatic solvent-induced shift (ASIS), resolving the methyl
singlets.

Concentration: 10–15 mg for standard 1H/13C; 25+ mg recommended for high-quality

HMBC within reasonable acquisition times.

2.2 Acquisition Parameters (600 MHz equivalent)
H NMR: 16 scans, 30° pulse angle, 2s relaxation delay (

).

C NMR: Power-gated decoupling, 512 scans minimum (due to quaternary carbons).

HSQC: Multiplicity-edited (to distinguish

from

if impurities exist).

HMBC: Optimized for long-range coupling

.
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NOESY: Mixing time (

) = 500 ms (critical for spatial proximity of methyls to the phenyl ring).

Assignment Strategy & Logic
The assignment relies on a "Anchor and Bridge" logic. We establish proton anchors (Methyls,

Phenyl) and bridge them to the carbon skeleton via HMBC.

3.1 The Assignment Workflow
The following diagram illustrates the logical flow for unequivocally assigning the signals,

prioritizing the resolution of the three methyl singlets.
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Critical Decision Points

Sample: 4-Methyl-3-phenylpent-3-en-2-one

1H NMR (1D)
Identify 3x Methyl Singlets
Identify Phenyl Multiplet

13C NMR (1D)
Identify C=O (>195 ppm)
Identify C-alpha/C-beta

HSQC (2D)
Link Protons to Carbons

Acetyl Methyl vs. Vinyl Methyls?
Check HMBC to Carbonyl (C2)

HMBC (2D)
The 'Bridge' Experiment

 Establish Direct Bonds

NOESY (2D)
Spatial Confirmation

 Verify Geometry

Assign C3 vs C4?
C3 sees Acetyl Proton
C4 sees Vinyl Methyls

Click to download full resolution via product page

Figure 1: Step-by-step logic flow for structural elucidation. The HMBC experiment is the critical

filter for distinguishing the methyl types.
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Detailed Assignment Data
4.1 Proton (

H) Assignment
The spectrum is dominated by the aliphatic methyl region and the aromatic region.
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Position Group
Shift (ppm,

)
Multiplicity Integration

Assignment
Logic

1 1.85 – 2.05 Singlet 3H

Diagnostic:

Shows

HMBC

correlation to

the Carbonyl

(C2). Likely

shielded by

the

orthogonal

phenyl ring

current.

5 1.70 – 1.85 Singlet 3H

Diagnostic:

Shows

HMBC

correlation to

the Alkene

Beta Carbon

(C4).

4-Me 2.05 – 2.20 Singlet 3H

Diagnostic:

Distinct from

H-5 due to

magnetic

anisotropy of

the C=O

group

(deshielding

cone).

Ph Phenyl 7.10 – 7.45 Multiplet 5H Typical

aromatic

signature.

Ortho protons

may broaden
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if rotation is

restricted.

Note: The exact chemical shifts of the methyls are highly sensitive to concentration and

temperature due to the flexible twist of the phenyl ring.

4.2 Carbon (

C) Assignment
The carbon skeleton is assigned by identifying the unique chemical shift zones.
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Position Type Shift (ppm) Assignment Logic

2 200 – 208

Most downfield signal.

Conjugation usually

lowers shift (to ~195),

but steric twist may

reduce conjugation,

raising it back >200.

4 145 – 155

Deshielded alkene

carbon. Correlates to

two methyl singlets in

HMBC.

3 135 – 140

Quaternary.

Correlates to Phenyl

protons and Acetyl

methyls in HMBC.

Ph-ipso Quaternary 138 – 142
Correlates to Ortho-

phenyl protons.

Ph-CH Methine 126 – 130
Intense signals in 1D

spectrum.

Me Methyls 20 – 32

Identified via HSQC.

Acetyl methyl is

typically distinct from

vinyl methyls.

The "Smoking Gun" Correlations (HMBC)
To validate the structure, you must observe the following specific long-range correlations. If

these are absent, the structure is incorrect.

The Acetyl Confirmation:

The methyl singlet at ~1.9 ppm must show a strong correlation to the Carbonyl carbon

(~205 ppm) and the Alpha-carbon (C3, ~138 ppm).
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It must NOT correlate to the Beta-carbon (C4).

The Gem-Dimethyl Confirmation:

The two methyl singlets (vinyl) must show strong correlations to the Beta-carbon (C4,

~150 ppm) and the Alpha-carbon (C3).

They must NOT correlate to the Carbonyl carbon.

HMBC Connectivity Diagram

H-Acetyl
(Singlet)

C=O (C2)
~205 ppm

2J (Strong)

C-Alpha (C3)
~138 ppm

3J

H-Vinyl
(2x Singlets)

NO CORRELATION

3J

C-Beta (C4)
~150 ppm

2J (Strong)

Click to download full resolution via product page

Figure 2: HMBC Connectivity Map. The red dotted line represents a correlation that must be

absent to confirm the regiochemistry.
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[https://www.benchchem.com/product/b1621085#1h-and-13c-nmr-assignment-for-4-methyl-
3-phenylpent-3-en-2-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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